Cas no 87109-10-2 (3-phenylpyridin-2-amine)

3-phenylpyridin-2-amine structure
3-phenylpyridin-2-amine structure
Nome do Produto:3-phenylpyridin-2-amine
N.o CAS:87109-10-2
MF:C11H10N2
MW:170.210502147675
MDL:MFCD04114119
CID:708716
PubChem ID:2762795

3-phenylpyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Phenylpyridin-2-ylamine
    • 3-Phenylpyridin-2-amine
    • 2-AMINO-3-PHENYLPYRIDINE
    • 3-Phenyl-2-pyridylamine
    • 3-Phenyl-pyridin-2-ylaMine
    • 3-Phenyl-2-pyridinamine
    • phenylpyridinamine
    • PubChem17110
    • 2-amino-3-phenyl pyridine
    • OJXNUAWQULNUCP-UHFFFAOYSA-N
    • AB17897
    • AB0027141
    • ST2410840
    • BB 0260404
    • W8939
    • A10370
    • A1-
    • 3-Phenyl-2-pyridinamine (ACI)
    • AKOS013406238
    • SCHEMBL1148699
    • SCHEMBL22112755
    • CS-0156471
    • AC-33367
    • SY025380
    • Z1192017929
    • DB-025142
    • MFCD04114119
    • DS-0500
    • 87109-10-2
    • DTXSID80376457
    • FS-2850
    • EN300-123887
    • A1-07958
    • 3-phenylpyridin-2-amine
    • MDL: MFCD04114119
    • Inchi: 1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
    • Chave InChI: OJXNUAWQULNUCP-UHFFFAOYSA-N
    • SMILES: N1C(N)=C(C2C=CC=CC=2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 170.08400
  • Massa monoisotópica: 170.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 152
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 38.9
  • XLogP3: 2.1

Propriedades Experimentais

  • Densidade: 1.133
  • Ponto de ebulição: 320.3℃ at 760 mmHg
  • Ponto de Flash: 173.5°C
  • Índice de Refracção: 1.625
  • PSA: 38.91000
  • LogP: 2.91200

3-phenylpyridin-2-amine Informações de segurança

3-phenylpyridin-2-amine Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-phenylpyridin-2-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B522723-50mg
3-phenylpyridin-2-amine
87109-10-2
50mg
$ 50.00 2022-06-07
TRC
B522723-500mg
3-phenylpyridin-2-amine
87109-10-2
500mg
$ 295.00 2022-06-07
Enamine
EN300-123887-5.0g
3-phenylpyridin-2-amine
87109-10-2 95.0%
5.0g
$500.0 2025-03-21
Enamine
EN300-123887-0.05g
3-phenylpyridin-2-amine
87109-10-2 95.0%
0.05g
$49.0 2025-03-21
eNovation Chemicals LLC
D956965-250mg
3-Phenylpyridin-2-amine
87109-10-2 95+%
250mg
$150 2024-06-07
Chemenu
CM119034-10g
2-Amino-3-phenylpyridine
87109-10-2 95%
10g
$1172 2021-08-06
Apollo Scientific
OR903930-250mg
3-Phenyl-pyridin-2-ylamine
87109-10-2 95%
250mg
£194.00 2025-02-20
Enamine
EN300-123887-0.5g
3-phenylpyridin-2-amine
87109-10-2 95.0%
0.5g
$164.0 2025-03-21
Enamine
EN300-123887-2.5g
3-phenylpyridin-2-amine
87109-10-2 95.0%
2.5g
$319.0 2025-03-21
Enamine
EN300-123887-10.0g
3-phenylpyridin-2-amine
87109-10-2 95.0%
10.0g
$850.0 2025-03-21

3-phenylpyridin-2-amine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Palladium diacetate Solvents: Water ;  24 h, pH 5.6 → pH 2.1, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Referência
Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions
Li, Zhao; et al, Journal of Organic Chemistry, 2016, 81(18), 8520-8529

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Phosphonium, tetrabutyl-, 4-ethoxypentanoate (1:1) ;  24 h, 130 °C
Referência
Tetrabutylphosphonium 4-ethoxyvalerate as a biomass-originated media for homogeneous palladium-catalyzed Hiyama coupling reactions
Orha, Laszlo; et al, Chemical Papers, 2020, 74(12), 4593-4598

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C
2.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ;  4 h, 120 °C
2.2 20 h, 120 °C
Referência
An iron(II)-based metalloradical system for intramolecular amination of C(sp2)-H and C(sp3)-H bonds: synthetic applications and mechanistic studies
Das, Sandip Kumar; et al, Chemical Science, 2022, 13(40), 11817-11828

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Sodium azide Solvents: Ethanol ,  Water ;  24 h, 120 °C
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C
3.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ;  4 h, 120 °C
3.2 20 h, 120 °C
Referência
An iron(II)-based metalloradical system for intramolecular amination of C(sp2)-H and C(sp3)-H bonds: synthetic applications and mechanistic studies
Das, Sandip Kumar; et al, Chemical Science, 2022, 13(40), 11817-11828

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-pyrrole Solvents: Water ;  15 - 20 min, 27 °C → 100 °C; 4 h, 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referência
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base
Li, Zhao; et al, New Journal of Chemistry, 2017, 41(24), 15420-15432

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Ammonia
Referência
A new synthesis of 4-(dimethylamino)-1,3-butadiene-1,1-dicarbonitriles and their cyclization to 2-amino-3-cyanopyridines
Ege, Guenter; et al, Synthesis, 1979, (5), 376-8

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 120 °C; 2 - 16 h, 120 °C
Referência
Design, synthesis and biological evaluation of arylpyridin-2-yl guanidine derivatives and cyclic mimetics as novel MSK1 inhibitors. An application in an asthma model
Bollenbach, Maud; et al, Molecules, 2021, 26(2),

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ;  4 h, 120 °C
1.2 20 h, 120 °C
Referência
An iron(II)-based metalloradical system for intramolecular amination of C(sp2)-H and C(sp3)-H bonds: synthetic applications and mechanistic studies
Das, Sandip Kumar; et al, Chemical Science, 2022, 13(40), 11817-11828

3-phenylpyridin-2-amine Raw materials

3-phenylpyridin-2-amine Preparation Products

3-phenylpyridin-2-amine Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:87109-10-2)3-Phenylpyridin-2-amine
A10370
Pureza:99%/99%/99%
Quantidade:250mg/1g/5g
Preço ($):279.0/495.0/595.0